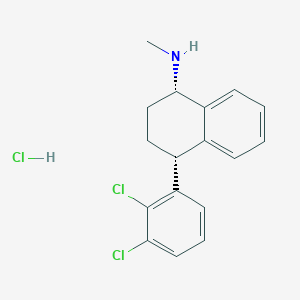

rac-cis-2,3-Dichloro Sertraline Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

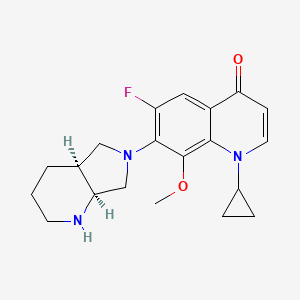

The synthesis of rac-cis-2,3-Dichloro Sertraline Hydrochloride involves several steps, including the use of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This compound is a stable intermediate that can be obtained through a simple reaction from the corresponding tetralone in good yield, employing environmentally and safety-respectful reagents. Its reduction to the desired cis-racemic amine is stereoselective, providing sertraline hydrochloride with the required purity for pharmaceutical ingredients (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

Molecular Structure Analysis

The molecular structure of rac-cis-2,3-Dichloro Sertraline Hydrochloride reveals two polymorphs of sertraline hydrochloride. These polymorphs crystallize in the same orthorhombic space group but exhibit nearly identical bond distances and angles. However, some aspects of the molecular conformation are significantly different, involving hydrogen bonds between N atoms and Cl- anions forming chains (Ravikumar, Sridhar, & Bhanu, 2006).

Chemical Reactions and Properties

rac-cis-2,3-Dichloro Sertraline Hydrochloride undergoes a stereoselective hydrogenation process, optimized as a continuous flow process using a palladium/calcium carbonate (Pd/CaCO3) catalyst and hydrogen in supercritical carbon dioxide (scCO2), which achieves superior levels of selectivity due to the heat transfer properties of scCO2 (Clark, Poliakoff, & Wells, 2007).

Physical Properties Analysis

The interaction between sertraline hydrochloride and randomly methylated β-cyclodextrin (RMβCD) molecules at 298.15 K under atmospheric pressure has been studied. Isothermal Titration Calorimetry (ITC) determined the thermodynamic functions like enthalpy, entropy, and Gibbs free energy of binding for this system, revealing the stoichiometry coefficient of binding and binding/association constant value. Circular Dichroism Spectroscopy (CD) and molecular docking results supported these findings (Belica-Pacha, Daśko, Buko, Zavodnik, Miłowska, & Bryszewska, 2021).

Chemical Properties Analysis

The synthesis and characterization of sertraline hydrochloride-related impurities have been detailed, with an impurity detected in the final product during synthetic process development studies. This impurity, identified as 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol, was synthesized, characterized, and its formation process discussed in detail. The impurity standard was then used for development of quantification by High-Performance Liquid Chromatography (HPLC) method (Anerao, Telange, Bondre, John, Dighe, Jagushte, & Pradhan, 2016).

科学的研究の応用

Improved Synthesis

An improved industrial synthesis process for sertraline hydrochloride (rac-cis-2,3-Dichloro Sertraline Hydrochloride) has been developed. This novel method uses N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, offering advantages in yield, environmental safety, and purity compared to previous processes (Vukics et al., 2002).

Analytical Method Development

A cyclodextrin-modified micellar electrokinetic chromatography (CD-modified MEKC) method has been developed for analyzing sertraline hydrochloride and related substances. This method effectively quantifies impurities in bulk drug samples and offers a reliable alternative to HPLC methodologies (Lucangioli et al., 2000).

Polymorph Studies

A study of the second polymorph of sertraline hydrochloride has revealed differences in molecular conformation compared to its first form. This research provides insight into the structural variations of the drug, which can influence its pharmaceutical properties (Ravikumar et al., 2006).

Capillary Zone Electrophoresis

Research has been conducted on the separation of cis-trans isomers and enantiomers of sertraline hydrochloride using capillary zone electrophoresis. This study highlights the influence of different cyclodextrins on chiral selectivity, contributing to the understanding of sertraline's stereochemistry (Chen De et al., 2005).

Transdermal Delivery Studies

Investigations into the transdermal delivery of sertraline hydrochloride have shown promising results. The study aimed to enhance therapeutic efficacy by utilizing polymers and penetration enhancers, offering an alternative route for drug delivery (Vijaya & Ruckmani, 2011).

Comparative Clinical Trials

A clinical trial compared sertraline hydrochloride with electrical current therapy for depression, demonstrating the efficacy of combined treatments. This research provides valuable insights into alternative and adjunctive therapies for major depressive disorder (Brunoni et al., 2013).

Aquatic Ecotoxicity Study

A study evaluating the aquatic ecotoxicity of sertraline hydrochloride revealed significant effects on various freshwater species. This research raises concerns about the environmental impact of pharmaceuticals in water bodies (Minagh et al., 2009).

Pharmacokinetic Interactions

Research on the pharmacokinetic interactions of sertraline hydrochloride with cisapride or pimozide in healthy volunteers provides essential data for understanding drug interactions and safety (Alderman, 2005).

HPLC Method for Separation

A study developed a high-performance liquid chromatography (HPLC) method for the separation of the cis-enantiomer in sertraline hydrochloride, contributing to the quality control of the drug (Liu Yong-xin, 2011).

Continuous Flow Hydrogenation

Research on the continuous flow hydrogenation of sertraline hydrochloride in supercritical carbon dioxide showcases an innovative approach to the synthesis process, offering potential improvements in efficiency and selectivity (Clark et al., 2007).

特性

IUPAC Name |

(1S,4R)-4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19;/h2-8,12,16,20H,9-10H2,1H3;1H/t12-,16+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIZHWJFDILCKL-KKJWGQAZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-cis-2,3-Dichloro Sertraline Hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。